molecular formula C18H25FO B8486429 1-(Decyloxy)-4-ethynyl-2-fluorobenzene CAS No. 116763-88-3

1-(Decyloxy)-4-ethynyl-2-fluorobenzene

Cat. No.: B8486429
CAS No.: 116763-88-3
M. Wt: 276.4 g/mol
InChI Key: ZDWOQUBTKDYIPN-UHFFFAOYSA-N
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Description

1-(Decyloxy)-4-ethynyl-2-fluorobenzene is an aromatic compound featuring a benzene ring substituted with a decyloxy group (-O-C₁₀H₂₁) at position 1, an ethynyl group (-C≡CH) at position 4, and a fluorine atom at position 2. This combination of substituents confers unique electronic and steric properties. The fluorine atom, as an electron-withdrawing substituent, may modulate electronic characteristics such as band-gap energy and intramolecular charge transfer (ICT) behavior .

Properties

CAS No.

116763-88-3

Molecular Formula

C18H25FO

Molecular Weight

276.4 g/mol

IUPAC Name

1-decoxy-4-ethynyl-2-fluorobenzene

InChI

InChI=1S/C18H25FO/c1-3-5-6-7-8-9-10-11-14-20-18-13-12-16(4-2)15-17(18)19/h2,12-13,15H,3,5-11,14H2,1H3

InChI Key

ZDWOQUBTKDYIPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)C#C)F

Origin of Product

United States

Comparison with Similar Compounds

4-Decyloxyacetophenone (CAS 18099-59-7)

  • Structure : Contains a decyloxy group at position 4 and an acetyl group (-COCH₃) at position 1 of the benzene ring.
  • Key Differences : Lacks the ethynyl and fluorine substituents present in the target compound.
  • Properties: Molecular Formula: C₁₈H₂₈O₂ (vs. C₁₈H₂₅FO for the target compound, assuming similar carbon backbone). The acetyl group introduces ketone functionality, altering reactivity (e.g., susceptibility to nucleophilic attacks). No evidence of ICT behavior due to the absence of conjugated ethynyl groups .

1-Ethynyl-2,4-difluorobenzene (C₈H₄F₂)

  • Structure : Features ethynyl and fluorine substituents but lacks the decyloxy chain.
  • Key Differences : Smaller molecular framework (8 carbons vs. ~18 in the target compound) and absence of long alkoxy chains.
  • Properties: Higher volatility due to lower molecular weight.

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS 145698-42-6)

  • Structure : Contains an ethynyl bridge connecting two aromatic rings, with fluorine atoms at positions 1 and 2.
  • Key Differences : Ethynyl group bridges aromatic systems, creating extended conjugation absent in the target compound.
  • Properties :
    • Extended π-conjugation may lower band-gap energy (similar to D–A–D compounds in , which have Eg values of 2.48–2.82 eV).
    • The ethylphenyl group introduces steric bulk but lacks the solubility-enhancing decyloxy chain .

Structural and Functional Implications

Electronic Properties

  • The ethynyl group in the target compound likely enhances ICT behavior, as seen in pyrazine-based D–A–D systems (e.g., BPC-2DPP with Eg = 2.48 eV) .
  • Fluorine’s electron-withdrawing nature may stabilize excited states, as observed in solvatochromic shifts (30–43 nm red shift in polar solvents) .

Thermal Stability

  • Compounds with decyloxy chains (e.g., BPC-2DPx) exhibit high thermal decomposition temperatures (436–453°C), suggesting the target compound’s alkoxy chain contributes similarly to thermal robustness .

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